molecular formula C17H19ClN2O2S B14464392 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol CAS No. 72411-15-5

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol

Cat. No.: B14464392
CAS No.: 72411-15-5
M. Wt: 350.9 g/mol
InChI Key: QXYBUIQGAXAPLP-UHFFFAOYSA-N
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Description

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol is a chemical compound with the molecular formula C17H19ClN2OS It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine as the core structure.

    Chlorination: The phenothiazine is chlorinated to introduce the chlorine atom at the 8th position.

    Dimethylaminopropylation: The chlorinated phenothiazine is then reacted with 3-(dimethylamino)propyl chloride to introduce the dimethylamino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl groups at the 1st and 4th positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of phenothiazine.

    Continuous Flow Reactors: Use of continuous flow reactors for the dimethylaminopropylation step to ensure consistent product quality.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antipsychotic and anti-inflammatory effects.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol involves its interaction with various molecular targets:

    Receptors: The compound can bind to dopamine and serotonin receptors, influencing neurotransmitter activity.

    Enzymes: It may inhibit certain enzymes involved in metabolic pathways.

    Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.

    Thioridazine: Known for its antipsychotic effects.

    Fluphenazine: Used in the treatment of schizophrenia.

Uniqueness

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties

Properties

CAS No.

72411-15-5

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,4-diol

InChI

InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-12-10-11(18)4-7-15(12)23-17-14(22)6-5-13(21)16(17)20/h4-7,10,21-22H,3,8-9H2,1-2H3

InChI Key

QXYBUIQGAXAPLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C(C=CC(=C31)O)O

Origin of Product

United States

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